molecular formula C10H14N2O4 B14861570 1-[(2S,5R)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

1-[(2S,5R)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

Cat. No.: B14861570
M. Wt: 226.23 g/mol
InChI Key: XKKCQTLDIPIRQD-SFYZADRCSA-N
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Description

1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with a complex structure that includes a tetrahydropyrimidine ring and an oxolan ring

Preparation Methods

The synthesis of 1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the oxolan ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy compound.

    Introduction of the hydroxymethyl group: This step involves the selective hydroxylation of the oxolan ring.

    Formation of the tetrahydropyrimidine ring: This can be done through a cyclization reaction involving appropriate nitrogen-containing precursors.

    Methylation: The final step involves the methylation of the tetrahydropyrimidine ring to obtain the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with similar compounds, such as:

    Uridine: A nucleoside with a similar oxolan ring but different functional groups.

    Cytidine: Another nucleoside with a similar structure but different biological activities.

    Thymidine: A nucleoside with a similar pyrimidine ring but different substituents.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m1/s1

InChI Key

XKKCQTLDIPIRQD-SFYZADRCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2CC[C@@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO

Origin of Product

United States

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